Fmoc-D-赖氨酸(Nic)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

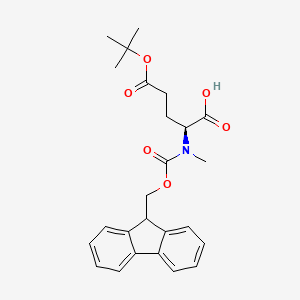

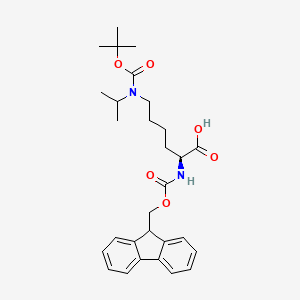

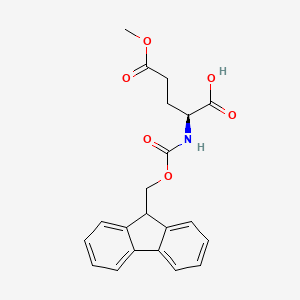

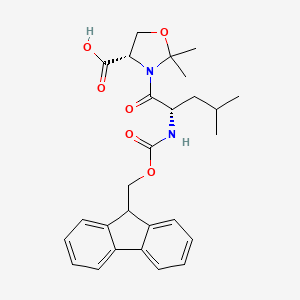

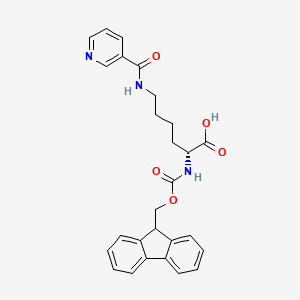

“Fmoc-D-Lys(Nic)-OH” is a derivative of the amino acid lysine, which has been modified for use in peptide synthesis. The “Fmoc” part of the name refers to the fluorenylmethoxycarbonyl protecting group, which is commonly used in peptide synthesis to protect the amino group . The “D-Lys” part refers to the D-form of lysine, an amino acid. The “Nic” part is not clear from the available information and could refer to a variety of chemical groups .

科学研究应用

生物医学应用

超分子水凝胶:Fmoc-D-Lys(Nic)-OH 用于创建超分子水凝胶。这些凝胶具有固有的生物相容性和可生物降解性,使其适用于生物医学应用。当与银混合物结合时,这些凝胶中 Fmoc-Lys(Fmoc)-OH 的存在已因其抗菌活性而受到研究 (Croitoriu 等人,2021 年)。

肽合成和修饰:Fmoc-D-Lys(Nic)-OH 是肽合成中不可或缺的,特别是用于创建叠氮保护的肽。这些肽对于各种生物医学应用至关重要,包括药物设计和蛋白质相互作用研究 (Katayama 等人,2008 年)。

材料科学和纳米技术

自组装纳米结构:该化合物参与自组装纳米结构的形成,这在纳米技术和材料科学中至关重要。这些结构在创建具有独特性能的新型材料方面具有潜在应用 (Geng 等人,2017 年)。

智能水凝胶:Fmoc-D-Lys(Nic)-OH 有助于开发智能水凝胶。这些水凝胶可以响应外部刺激,并可用于各种应用,包括药物递送系统和组织工程 (Reddy 等人,2015 年)。

生化和药物研究

增强的抗菌复合材料:由 Fmoc 修饰的结构单元(包括 Fmoc-D-Lys(Nic)-OH)形成的纳米组装体显示出显着的抗菌性能。这些材料可以集成到复合材料中用于生物医学应用 (Schnaider 等人,2019 年)。

先进胰岛素类似物的合成:Fmoc-D-Lys(Nic)-OH 用于合成新型半合成胰岛素类似物,为糖尿病治疗提供了潜在的进展 (Žáková 等人,2007 年)。

肽的荧光标记:该化合物在肽的荧光标记中发挥作用,这在各种生化分析和药物研究中至关重要 (Katritzky 等人,2008 年)。

安全和危害

The safety data sheet for a related compound, Nalpha,Nepsilon-Di-Fmoc-D-lysine, suggests that it should be used with appropriate personal protective equipment. It should be kept away from heat and sources of ignition. In case of contact with skin or eyes, wash off immediately with plenty of water and get medical attention if symptoms occur .

作用机制

Target of Action

Fmoc-D-Lys(Nic)-OH is a derivative of the amino acid lysine, which is used in the synthesis of peptides . The primary targets of this compound are the peptide chains that are being synthesized. It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein .

Mode of Action

The compound Fmoc-D-Lys(Nic)-OH interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . In this process, the Fmoc group (Fluorenylmethyloxycarbonyl) acts as a temporary protecting group for the amino group of the amino acid. This allows for the selective addition of amino acids in the peptide chain . The Nic group (Nicotinyl) is a side chain protecting group that can be removed under specific conditions to reveal the functional group for further reactions .

Biochemical Pathways

The biochemical pathways affected by Fmoc-D-Lys(Nic)-OH are those involved in peptide synthesis. The compound plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins . The downstream effects include the formation of complex peptide structures, which can have various biological activities.

Result of Action

The result of the action of Fmoc-D-Lys(Nic)-OH is the formation of peptide bonds, leading to the synthesis of peptides or proteins . These peptides can have various biological activities, depending on their structure and the nature of the amino acids they contain.

Action Environment

The action of Fmoc-D-Lys(Nic)-OH is influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of peptide bond formation . Additionally, the presence of other chemicals in the reaction mixture can also influence the stability and efficacy of the compound .

属性

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(pyridine-3-carbonylamino)hexanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O5/c31-25(18-8-7-14-28-16-18)29-15-6-5-13-24(26(32)33)30-27(34)35-17-23-21-11-3-1-9-19(21)20-10-2-4-12-22(20)23/h1-4,7-12,14,16,23-24H,5-6,13,15,17H2,(H,29,31)(H,30,34)(H,32,33)/t24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRRQIRUSEYKWPF-XMMPIXPASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCCNC(=O)C4=CN=CC=C4)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。